Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine
Brand Name: Vulcanchem
CAS No.: 644996-92-9
VCID: VC16886246
InChI: InChI=1S/C38H41N5O7/c39-24-34(45)40-30(20-25-10-4-1-5-11-25)35(46)41-31(21-26-12-6-2-7-13-26)36(47)42-32(22-28-16-18-29(44)19-17-28)37(48)43-33(38(49)50)23-27-14-8-3-9-15-27/h1-19,30-33,44H,20-24,39H2,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H,49,50)/t30-,31-,32-,33-/m1/s1
SMILES:
Molecular Formula: C38H41N5O7
Molecular Weight: 679.8 g/mol

Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine

CAS No.: 644996-92-9

Cat. No.: VC16886246

Molecular Formula: C38H41N5O7

Molecular Weight: 679.8 g/mol

* For research use only. Not for human or veterinary use.

Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine - 644996-92-9

Specification

CAS No. 644996-92-9
Molecular Formula C38H41N5O7
Molecular Weight 679.8 g/mol
IUPAC Name (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C38H41N5O7/c39-24-34(45)40-30(20-25-10-4-1-5-11-25)35(46)41-31(21-26-12-6-2-7-13-26)36(47)42-32(22-28-16-18-29(44)19-17-28)37(48)43-33(38(49)50)23-27-14-8-3-9-15-27/h1-19,30-33,44H,20-24,39H2,(H,40,45)(H,41,46)(H,42,47)(H,43,48)(H,49,50)/t30-,31-,32-,33-/m1/s1
Standard InChI Key XBFMEFUBOJIBLX-XEXPGFJZSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)NC(=O)CN
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)CN

Introduction

Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine is a synthetic peptide composed of five amino acids: glycine, two D-phenylalanine residues, one D-tyrosine residue, and an additional D-phenylalanine residue. This compound is notable for its unique sequence and stereochemistry, featuring D-amino acids, which distinguish it from naturally occurring peptides. The presence of multiple aromatic amino acids, such as phenylalanine and tyrosine, contributes to its hydrophobic characteristics and potential interactions in biological systems.

Hydrophobicity and Stability

The presence of multiple aromatic residues (D-phenylalanine and D-tyrosine) imparts significant hydrophobicity to this peptide, which can influence its interactions with biological targets. The use of D-amino acids enhances stability against enzymatic degradation, making it valuable in research and potential therapeutic applications.

Synthesis

Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine can be synthesized using solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Common protecting groups include Fmoc (9-fluorenylmethoxycarbonyl) for amines, and coupling reagents like HBTU facilitate efficient bond formation between amino acids.

Biological Activity

The biological activity of Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanine is influenced by its ability to interact with specific molecular targets such as enzymes or receptors. Upon binding, it can modulate their activity, influencing downstream signaling pathways relevant to various biological processes. The exact molecular targets depend on the specific biological context and structural characteristics of the peptide.

Applications

This compound serves as a valuable subject for research in both chemistry and biology, particularly in understanding peptide behavior in complex biological systems. Its stability and resistance to enzymatic degradation make it a promising candidate for applications in drug design and development.

Data Table: Comparison of Related Peptides

CompoundMolecular FormulaMolecular Weight (g/mol)Composition
Glycyl-D-phenylalanyl-D-phenylalanyl-D-tyrosyl-D-phenylalanineNot explicitly providedApproximately 478.55Glycine, 3 D-phenylalanine, D-tyrosine
Glycyl-D-tyrosyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanineC29H33N5O6Approximately 695.30Glycine, D-tyrosine, 3 D-phenylalanine
Glycyl-D-tyrosylglycyl-D-phenylalanyl-D-phenylalanineNot explicitly providedNot specifiedGlycine, D-tyrosine, 2 D-phenylalanine

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator